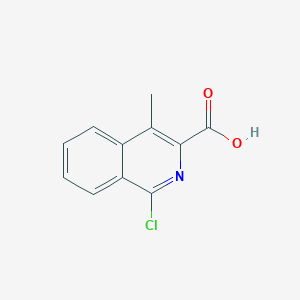
1-Chloro-4-methylisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methylisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-methylisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of 4-methylisoquinoline-3-carboxylic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Methylisoquinoline-3-carboxylic acid+SOCl2→1-Chloro-4-methylisoquinoline-3-carboxylic acid+SO2+HCl
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylisoquinoline is coupled with a chlorinated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 1-amino-4-methylisoquinoline-3-carboxylic acid or 1-alkoxy-4-methylisoquinoline-3-carboxylic acid.
Oxidation: Formation of 1-chloro-4-carboxyisoquinoline-3-carboxylic acid.
Reduction: Formation of 1-chloro-4-methylisoquinoline-3-methanol.
Aplicaciones Científicas De Investigación
1-Chloro-4-methylisoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active isoquinoline derivatives.
Industrial Applications: It is used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-methylisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and carboxylic acid groups can interact with active sites of enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Chloro-4-methylisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives such as:
1-Chloroisoquinoline-3-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its reactivity and binding properties.
4-Methylisoquinoline-3-carboxylic acid: Lacks the chlorine atom, which may reduce its ability to undergo nucleophilic substitution reactions.
1-Bromo-4-methylisoquinoline-3-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which may influence its reactivity and steric properties.
Propiedades
Número CAS |
89928-55-2 |
|---|---|
Fórmula molecular |
C11H8ClNO2 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
1-chloro-4-methylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
PIROAHWCKIKPJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


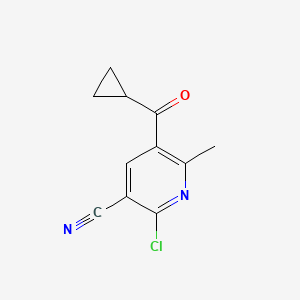
![1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11883235.png)
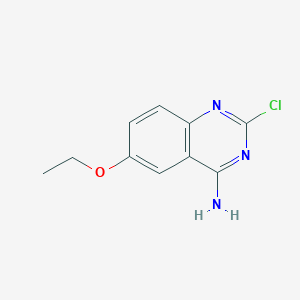
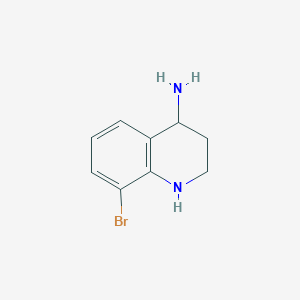
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B11883248.png)

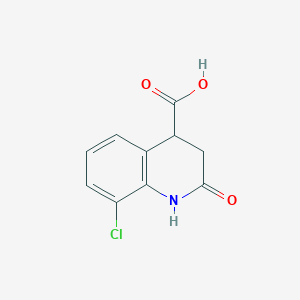





![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)

